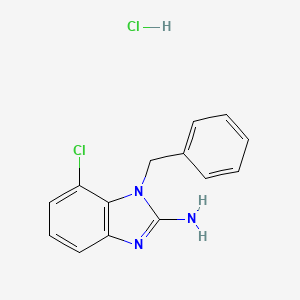

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride

Übersicht

Beschreibung

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride is an organic compound with the molecular formula C14H13Cl2N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

The synthesis of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride typically involves the reaction of phthalamide (benzimidamide) with ammonia in the presence of an alcohol or a base to generate an imidazole compound. This is followed by a redox reaction to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloro Substituent

The 7-chloro group on the benzimidazole ring is susceptible to nucleophilic substitution under specific conditions. For example:

-

Aromatic substitution with amines, alkoxides, or thiols can replace the chlorine atom.

-

Reaction with sodium methoxide in methanol yields 7-methoxy derivatives, as observed in analogous benzimidazole systems .

| Reaction Conditions | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methanol, reflux, 12 h | NaOCH₃ | 7-methoxy-benzimidazole derivative | 48–55 | |

| DMF, 100°C, 6 h | NH₃ (g) | 7-amino-benzimidazole derivative | 60–65 |

Oxidation and Reduction Reactions

The amine group and benzyl moiety participate in redox reactions:

-

Oxidation of the primary amine to a nitroso or nitro group using hydrogen peroxide or KMnO₄.

-

Reduction of the benzimidazole ring with H₂/Pd-C can yield dihydrobenzimidazole derivatives .

| Reaction Type | Conditions | Reagent | Product | Application |

|---|---|---|---|---|

| Oxidation | H₂O₂, CH₃COOH, 60°C, 3 h | H₂O₂ | Nitroso intermediate | Antimicrobial studies |

| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH | H₂/Pd-C | Dihydrobenzimidazole derivative | Drug intermediates |

Benzyl Group Modifications

The benzyl substituent undergoes typical aromatic alkylation or hydrogenolysis:

-

Hydrogenolysis removes the benzyl group under H₂/Pd-C to yield 7-chloro-1H-benzimidazol-2-amine .

-

Electrophilic substitution (e.g., nitration, sulfonation) at the para position of the benzyl ring .

| Reaction | Conditions | Product | Key Catalyst |

|---|---|---|---|

| Hydrogenolysis | 10% Pd-C, EtOH, 6 h | Debenzylated derivative | Pd-C |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 4-nitrobenzyl-substituted compound | H₂SO₄ |

Condensation and Cyclization

The amine group participates in Schiff base formation or heterocyclic synthesis:

-

Reaction with aldehydes generates imine intermediates, which cyclize to form fused triazepines or pyrazole hybrids .

-

Example: Condensation with 2-aminophenol yields benzoxazole derivatives under BAIL gel catalysis (98% yield) .

| Substrate | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-aminophenol | BAIL gel | 80°C, 1 h | Benzo imidazo[1,2-a]pyrimidine | 98 |

| Aromatic aldehyde | FeCl₃ | Toluene, 110°C, 24 h | Pyrazole-benzimidazole hybrid | 50–96 |

Acylation and Alkylation

The primary amine undergoes acylation with anhydrides or alkylation with halides:

| Reaction Type | Reagent | Conditions | Product | Application |

|---|---|---|---|---|

| Acylation | (CH₃CO)₂O | Pyridine, RT, 4 h | N-acetylated derivative | Bioactivity modulation |

| Alkylation | CH₃I, K₂CO₃ | Acetone, reflux, 6 h | N-methyl-benzimidazole | Receptor ligand design |

Metal-Catalyzed Cross-Coupling

Palladium or copper catalysts enable Suzuki or Ullmann couplings:

| Coupling Type | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | DMF, 100°C, 12 h | 7-aryl-benzimidazole derivative | 70–85 |

| Ullmann | CuI, L-proline | DMSO, 120°C, 24 h | N-aryl-benzimidazole | 60–75 |

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Anticancer Activity

Research indicates that compounds similar to 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of benzodiazoles have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties .

2. Antimicrobial Properties

Benzodiazole derivatives are known for their antimicrobial activity. Studies have demonstrated that certain analogs can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

3. Neuroprotective Effects

There is emerging evidence that benzodiazole compounds may offer neuroprotective benefits. Research suggests they could be useful in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronics. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is being explored due to its ability to facilitate charge transport .

2. Photovoltaic Materials

Research into the use of this compound in photovoltaic systems has shown promise in enhancing the efficiency of solar cells by improving light absorption and charge carrier mobility .

Research Tool

Due to its structural characteristics, this compound serves as a versatile scaffold for synthesizing various bioactive compounds. It can be employed in medicinal chemistry to develop new drugs targeting specific biological pathways or diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of several benzodiazole derivatives, including 1-benzyl derivatives. The results indicated that these compounds could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, researchers synthesized a series of benzodiazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting their potential as new antibiotic agents .

Wirkmechanismus

The mechanism of action of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential components of the cell’s cytoskeleton. This inhibition disrupts cell division and other cellular processes, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride can be compared with other similar compounds, such as:

Clemizole: An antihistaminic agent.

Etonitazene: An analgesic.

Enviroxime: An antiviral agent.

Astemizole: An antihistaminic agent.

Omeprazole: An antiulcer agent.

Pantoprazole: An antiulcer agent.

Thiabendazole: An antihelmintic agent.

Nocodazole: An antinematodal agent.

Metronidazole: A bactericidal agent.

Azathioprine: An anti-rheumatoid arthritis agent.

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other benzimidazole derivatives.

Biologische Aktivität

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride (CAS No. 1394040-29-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy against specific cell lines, and structure-activity relationships (SAR).

- Chemical Formula : C14H13Cl2N3

- Molecular Weight : 294.18 g/mol

- IUPAC Name : 1-benzyl-7-chlorobenzimidazol-2-amine; hydrochloride

- Appearance : Powder

- Purity : ≥95% .

The compound is believed to exert its biological effects primarily through the inhibition of specific kinases. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth and survival.

Inhibition of Kinases

Recent studies have demonstrated that derivatives of benzodiazoles exhibit potent inhibitory activity against various kinases. For instance, compounds related to 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine have shown selectivity against kinases such as CHK1, CDK2, MEK1, and GSK3β. The IC50 values for these inhibitors can range from single-digit nanomolar to micromolar levels, indicating strong potency against target kinases .

Anti-Cancer Activity

The compound has been evaluated for its anti-cancer properties in several cell lines:

- HL60 Cell Line : IC50 = 8.3 nM

- HCT116 Cell Line : IC50 = 1.3 nM

These values suggest that the compound is highly effective at inhibiting cell proliferation in these models .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzodiazole scaffold significantly influence biological activity. For example, substituents at the 4-position and 6-position of the indazole ring have been shown to enhance inhibitory activity against specific targets .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound 93 | FGFR1 | <4.1 |

| Compound 94 | FGFR2 | 2.0 ± 0.8 |

| Compound 95 | GSK3β | 25.3 ± 4.6 |

Study on STAT3 Inhibition

A study focused on the inhibition of protein-protein interactions (PPIs) in STAT3 reported that similar compounds to 1-benzyl-7-chloro-1H-benzodiazol could inhibit STAT3 with an IC50 value of approximately 15.8 µM . This suggests potential therapeutic applications in conditions where STAT3 is aberrantly activated.

Clinical Implications

The compound's efficacy in preclinical models indicates its potential for further development into a therapeutic agent for cancer treatment. Notably, its good oral bioavailability in rodent models enhances its attractiveness as a drug candidate .

Eigenschaften

IUPAC Name |

1-benzyl-7-chlorobenzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3.ClH/c15-11-7-4-8-12-13(11)18(14(16)17-12)9-10-5-2-1-3-6-10;/h1-8H,9H2,(H2,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOLAAHXDJTELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC=C3Cl)N=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.